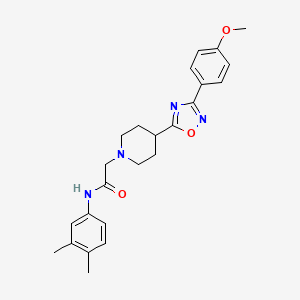![molecular formula C21H32N2O4 B2771375 2-(3,4-Dimethoxyphenyl)-1-{4-methoxy-[1,4'-bipiperidine]-1'-yl}ethan-1-one CAS No. 1705695-01-7](/img/structure/B2771375.png)
2-(3,4-Dimethoxyphenyl)-1-{4-methoxy-[1,4'-bipiperidine]-1'-yl}ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(3,4-Dimethoxyphenyl)-1-{4-methoxy-[1,4’-bipiperidine]-1’-yl}ethan-1-one” is a complex organic molecule. It contains functional groups such as ethers and a ketone, which are commonly found in a wide range of organic compounds .
Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques like X-ray diffraction, NMR, and FT-IR spectroscopy . These techniques provide information about the arrangement of atoms in a molecule and the types of bonds present.Physical And Chemical Properties Analysis
Physical properties of a compound include characteristics like density, color, hardness, melting and boiling points, and electrical conductivity . Chemical properties refer to a substance’s ability to undergo changes that transform it into different substances .Scientific Research Applications
Pyrolysis and Analytical Characterization
- The study by Kelly B. Texter et al. (2018) on the pyrolysis of bk-2C-B, a compound with structural similarities, identified several degradation products, indicating the compound's stability under heat and potential formation of unknown substances that might be inhaled. This research contributes to understanding the stability and safety of related compounds under various conditions (Texter et al., 2018).
In Vivo Metabolism
- T. Kanamori et al. (2002) explored the in vivo metabolism of 2C-B in rats, identifying several metabolic pathways and metabolites. This work is crucial for understanding the biotransformation and potential biological effects of similar compounds (Kanamori et al., 2002).
Syntheses and Electrochemical Properties
- Research by A. Shukla et al. (1999) on dinuclear complexes involving ligands similar to the compound of interest offers insights into the electrochemical and spectroscopic properties of such complexes, potentially informing applications in catalysis or material science (Shukla et al., 1999).
Characterization of Hallucinogenic N-(2-methoxy)benzyl Derivatives
- The analytical properties of certain hallucinogenic substances were characterized by D. Zuba and Karolina Sekuła (2013), providing a foundation for the analytical detection and study of psychoactive compounds with similar structures (Zuba & Sekuła, 2013).
Hepatic Cytochrome P450 Enzymes Metabolism
- L. M. Nielsen et al. (2017) detailed the cytochrome P450 enzymes involved in the metabolism of 25I-NBOMe and 25I-NBOH, highlighting the enzymatic pathways critical for the detoxification and pharmacokinetics of structurally related compounds (Nielsen et al., 2017).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1-[4-(4-methoxypiperidin-1-yl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O4/c1-25-18-8-12-22(13-9-18)17-6-10-23(11-7-17)21(24)15-16-4-5-19(26-2)20(14-16)27-3/h4-5,14,17-18H,6-13,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGBDEIRKOVOQJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2CCN(CC2)C(=O)CC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-benzyl-3-(2-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2771293.png)
![3-(5-Chloro-2-methoxyphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2771295.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-difluorobenzenesulfonamide](/img/structure/B2771298.png)
![8-(2,3-Dimethylphenyl)-1-methyl-3-(2-piperidylethyl)-1,3,5-trihydroimidazolidi no[1,2-h]purine-2,4-dione](/img/structure/B2771299.png)
![Tert-butyl 2,6-diazaspiro[3.6]decane-2-carboxylate](/img/structure/B2771301.png)





![Benzo[d]thiazol-2-yl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2771312.png)
![5-chloro-2-methoxy-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2771315.png)